Dimethyl-10,12-benz(a)acridine

Carcinogenesis Cell Transformation In Vitro Toxicology

Dimethyl-10,12-benz(a)acridine (CAS 1031-76-1), also known as 10,12-dimethylbenz[a]acridine, is a tetracyclic aza-polycyclic aromatic hydrocarbon (aza-PAH) belonging to the benz[a]acridine subclass. It has the molecular formula C19H15N and a molecular weight of 257.3 g/mol.

Molecular Formula C19H15N
Molecular Weight 257.3 g/mol
CAS No. 1031-76-1
Cat. No. B095007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-10,12-benz(a)acridine
CAS1031-76-1
Synonyms10,12-dimethylbenz(a)acridine
dimethyl-10,12-benz(a)acridine
Molecular FormulaC19H15N
Molecular Weight257.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C
InChIInChI=1S/C19H15N/c1-12-7-9-17-16(11-12)13(2)19-15-6-4-3-5-14(15)8-10-18(19)20-17/h3-11H,1-2H3
InChIKeyWMDJGDIOACZPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl-10,12-benz(a)acridine (CAS 1031-76-1): Core Chemical and Structural Profile for Procurement


Dimethyl-10,12-benz(a)acridine (CAS 1031-76-1), also known as 10,12-dimethylbenz[a]acridine, is a tetracyclic aza-polycyclic aromatic hydrocarbon (aza-PAH) belonging to the benz[a]acridine subclass. It has the molecular formula C19H15N and a molecular weight of 257.3 g/mol [1]. The compound features a fused four-ring system with a nitrogen atom in the acridine moiety and methyl substituents at the 10- and 12-positions, resulting in a calculated XLogP3-AA of 5.5 and a topological polar surface area (TPSA) of 12.9 Ų [2]. Structurally, it is an isomer of several dimethylbenz[c]acridine derivatives, which exhibit markedly different biological activities despite identical molecular mass and similar physicochemical properties [3]. This compound has been indexed in the MeSH database since 1979 and is primarily utilized in experimental cancer research as a non-carcinogenic control or as a model compound to study metabolic activation pathways of aza-PAHs [4].

Non-carcinogenic aza-PAH probe Serves as a negative control or model compound in carcinogenesis studies where bay-region carcinogens are evaluated.
Metabolic N-oxidation pathway context Preferentially metabolized via N-oxidation rather than genotoxic epoxidation, supporting detoxification pathway research.
Isomer-specific SAR research tool Enables direct comparison with carcinogenic benz[c]acridine isomers to study structural determinants of biological activity.

Why Dimethyl-10,12-benz(a)acridine Cannot Be Swapped for Other Dimethylbenzacridine Isomers


Despite sharing the same molecular formula (C19H15N) and nearly identical molecular weight and lipophilicity (XLogP3-AA = 5.5) with its benz[c]acridine isomers, simple substitution based on chemical similarity is scientifically unsound [1]. The position of the methyl groups and the angular fusion of the benz[a]acridine core versus the benz[c]acridine core dictate the compound's metabolic activation pathway and, consequently, its biological outcome [2]. For instance, 7,10-dimethylbenz[c]acridine and 7,9-dimethylbenz[c]acridine are established potent carcinogens that undergo bay-region epoxidation to form DNA-damaging metabolites, whereas 10,12-dimethylbenz[a]acridine is preferentially metabolized via N-oxidation to inactive products, resulting in a lack of carcinogenic or transforming activity [3][4]. Therefore, procurement decisions for experimental systems—particularly those investigating mechanisms of carcinogenesis, genotoxicity, or metabolic activation—must be based on the specific isomer, as substituting one dimethylbenzacridine for another can yield diametrically opposed results (carcinogenic vs. non-carcinogenic) and invalidate study conclusions [5].

1
Isomeric benz[c]acridines (e.g., 7,10-dimethyl) are potent carcinogens; substituting them invalidates non-carcinogenic control studies.
2
Metabolic activation diverges: benz[a]acridines favor N-oxidation to inactive metabolites, while benz[c]acridines form DNA-damaging epoxides.
3
Experimental endpoints (transformation, genotoxicity) may produce opposite results if isomer identity is not verified; isomer-specific procurement is essential.

Product-Specific Quantitative Evidence: Dimethyl-10,12-benz(a)acridine vs. Key Analogs


Neoplastic Transformation Potential: 10,12-Dimethylbenz[a]acridine vs. 7,10-Dimethylbenz[c]acridine in Hamster Embryo Cells

In a direct head-to-head comparison using secondary hamster embryo cells, 10,12-dimethylbenz[a]acridine exhibited no capacity to induce malignant transformation, in stark contrast to the potent transforming activity of its isomer 7,10-dimethylbenz[c]acridine. Cultures treated with 10,12-dimethylbenz[a]acridine did not become malignant and showed a decreased in vitro lifespan, whereas cells treated with 7,10-dimethylbenz[c]acridine underwent malignant transformation and produced tumors upon injection into syngeneic animals [1].

Transformation comparison
Head-to-head
0% malignant transformation (non-carcinogenic) vs. positive (carcinogenic)
Supports non-carcinogenic comparator selection in cell transformation assays
Secondary hamster embryo cells; assessed by tumor formation in syngeneic animals
Carcinogenesis Cell Transformation In Vitro Toxicology

In Vitro Cellular Lifespan: 10,12-Dimethylbenz[a]acridine vs. Untreated Controls

While 10,12-dimethylbenz[a]acridine does not induce malignant transformation, it does exert a measurable cytotoxic effect. In the same hamster embryo cell model, cultures treated with 10,12-dimethylbenz[a]acridine exhibited a decreased in vitro lifespan compared to untreated control cells, which retained their original characteristics and did not produce tumors [1]. This contrasts with the complete loss of growth control observed with carcinogenic isomers.

Cytostasis endpoint
Reported
Decreased in vitro lifespan vs. untreated controls (no transformation)
Indicates cytostatic activity without malignant transformation
Quantitative lifespan data not available in abstract; reported qualitative difference
Cytotoxicity Cell Aging In Vitro Toxicology

Genotoxic Response: Benz[a]acridine Core vs. Benz[c]acridine Core in Rat Hepatoma Cells

Class-level evidence demonstrates that the benz[a]acridine scaffold, to which 10,12-dimethylbenz[a]acridine belongs, is fundamentally less genotoxic than the benz[c]acridine scaffold. In rat hepatoma cell lines (H5 and HF1-4), the 3,4-dihydrodiol metabolite of benz[a]acridine induced no DNA strand breaks, whereas the corresponding benz[c]acridine-3,4-diol was efficiently oxidized to DNA-damaging metabolites [1]. This is consistent with the hypothesis that benz[a]acridine derivatives are not easily metabolized to active mutagens but are instead converted to inactive metabolites, likely via N-oxidation [1].

Genotoxicity scaffold
Class-level
Benz[a]acridine-3,4-diol: 0 DNA strand breaks; benz[c]acridine-3,4-diol: positive
Supports non-genotoxic probe context for aza-PAHs
Rat hepatoma cell lines; class-level extrapolation to dimethyl derivatives
Genotoxicity DNA Damage Metabolic Activation

Metabolic Pathway Divergence: N-Oxidation (Benz[a]acridines) vs. Epoxidation (Benz[c]acridines)

Comparative metabolic studies reveal a distinct pathway divergence between the two benzacridine series. Oxidation of the 3,4-dihydrodiols of benzacridines yielded predominantly N-oxides in the [a] series, whereas the [c] series preferentially formed bay-region epoxides, the ultimate carcinogenic metabolites [1]. This fundamental difference in metabolic fate explains the contrasting biological activities of 10,12-dimethylbenz[a]acridine (non-carcinogenic) and its benz[c]acridine isomers (potent carcinogens).

Metabolic pathway
Class-level
Benz[a]acridine series: predominant N-oxidation; benz[c]acridine series: bay-region epoxidation
Enables metabolic activation pathway interpretation in SAR studies
Microsomal oxidation of 3,4-dihydrodiols; class-level evidence
Metabolism Drug Metabolism Toxicology

Optimal Research Applications for Dimethyl-10,12-benz(a)acridine Based on Quantitative Evidence


Non-Carcinogenic Control in Carcinogenesis and Transformation Assays

Given its demonstrated inability to induce malignant transformation in hamster embryo cells [1], 10,12-dimethylbenz[a]acridine serves as an ideal negative control for studies employing carcinogenic dimethylbenz[c]acridine isomers (e.g., 7,10-dimethylbenz[c]acridine) or other aza-PAHs. Its use ensures that observed transforming activity is specific to the test compound and not a general property of the chemical class, thereby strengthening experimental conclusions.

Model Compound for Studying Non-Genotoxic Mechanisms and Metabolic Detoxification

The class-level evidence indicating that benz[a]acridine derivatives are metabolized preferentially via N-oxidation to inactive products, rather than undergoing genotoxic bay-region epoxidation [1], makes 10,12-dimethylbenz[a]acridine a valuable tool for investigating cellular detoxification pathways and the structural features that divert aza-PAH metabolism away from DNA-damaging routes. This is particularly relevant in comparative toxicology and drug metabolism studies.

Chemical Probe for Structure-Activity Relationship (SAR) Studies in Aza-PAHs

The stark contrast in biological activity between 10,12-dimethylbenz[a]acridine and its equally lipophilic benz[c]acridine isomers (e.g., 7,10-dimethylbenz[c]acridine) provides a powerful chemical probe for SAR analyses [1][2]. By comparing these isomers, researchers can isolate the contribution of ring fusion geometry and methyl substitution pattern to carcinogenic potential, genotoxicity, and metabolic fate, independent of global physicochemical properties like logP and TPSA.

Selective Cytostatic Agent in Cell Culture Models

Although non-carcinogenic, 10,12-dimethylbenz[a]acridine exerts a measurable cytostatic effect, as evidenced by decreased in vitro lifespan in hamster embryo cells [1]. This property can be leveraged in cell culture experiments requiring a non-transforming growth inhibitor, for instance, to study cellular senescence pathways or to apply selective pressure in mixed cell populations without introducing confounding genotoxic or transforming events.

Application
Selection Property
Validation Focus
Carcinogenesis comparator context
Isomeric identity & purity
Absence of malignant transformation (reported 0% transformation)
Metabolic detoxification studies
Metabolic pathway preference (N-oxidation)
Lack of DNA-damaging bay-region epoxidation
Aza-PAH SAR studies
Isomer-specific structural attributes
Divergent biological outcomes vs. benz[c]acridines
Cytostasis and senescence research
Cytostatic activity profile
Decreased in vitro lifespan endpoints

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